![molecular formula C18H29NO2 B3854659 1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3854659.png)
1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine
Description
“1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine” is a chemical compound with the molecular formula C14H20O3 . It is related to ethyl (4-tert-butylphenoxy)acetate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of “1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine” can be analyzed using various techniques such as X-ray diffraction analysis . The molecule of a similar compound was found to be linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis
The chemical reactions involving “1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine” can be complex and diverse. Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine” include a molecular weight of 236.3068 . More detailed properties such as melting point, boiling point, solubility, etc., are not available in the retrieved sources.Future Directions
The future directions for the study of “1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine” could involve further exploration of its synthesis, characterization, and potential applications in various fields such as drug discovery . Further studies could also focus on its safety profile and environmental impact.
properties
IUPAC Name |
1-[2-[2-(4-tert-butylphenoxy)ethoxy]ethyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-18(2,3)16-6-8-17(9-7-16)21-15-14-20-13-12-19-10-4-5-11-19/h6-9H,4-5,10-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISXYIDXQVEBEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOCCN2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]pyrrolidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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